3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
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Overview
Description
3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with imidazole and pyridazine precursors. The reaction conditions often include the use of catalysts such as Cu(II) salts and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridazine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s imidazole and pyridazine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]amino}pyridinium perchlorate: Similar in structure but differs in the presence of a naphthalene ring instead of an imidazole ring.
Indole derivatives: Share some biological activities but have a different core structure.
Uniqueness
3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is unique due to its combination of imidazole and pyridazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various scientific fields .
Properties
Molecular Formula |
C14H11ClN6 |
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Molecular Weight |
298.73 g/mol |
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-6-imidazol-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H11ClN6/c15-12-3-1-11(2-4-12)9-17-18-13-5-6-14(20-19-13)21-8-7-16-10-21/h1-10H,(H,18,19)/b17-9- |
InChI Key |
NADSZPWCMNHALU-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=NN=C(C=C2)N3C=CN=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)N3C=CN=C3)Cl |
Origin of Product |
United States |
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